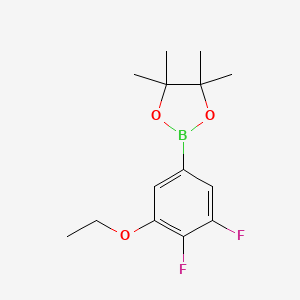

3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester

Descripción general

Descripción

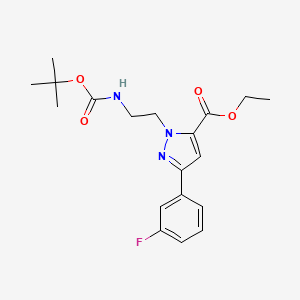

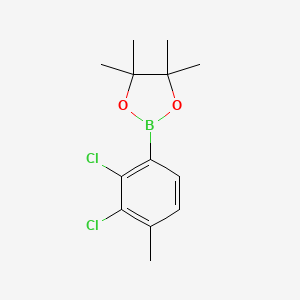

3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121512-90-9 . It has a molecular weight of 284.11 . The IUPAC name for this compound is 2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19BF2O3/c1-6-18-11-8-9 (7-10 (16)12 (11)17)15-19-13 (2,3)14 (4,5)20-15/h7-8H,6H2,1-5H3 . This code provides a textual representation of the molecular structure.Chemical Reactions Analysis

As mentioned earlier, boronic esters like this compound are often used in Suzuki–Miyaura coupling reactions . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 284.11 .Aplicaciones Científicas De Investigación

Polymer Synthesis and Modification

Light Emission Tailoring through Copolymerization : The synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers involves the Suzuki coupling reaction of commercial aryl diboronic acids with versatile intermediates, including phenylboronic acid pinacol esters. These copolymers exhibit tailored light emission across the visible spectrum due to their high molecular weights, superb thermal stability, and excellent processability, without affecting lumiphore emission wavelength or quantum yields (Neilson et al., 2007).

Advanced Polymerization Techniques for π-Conjugated Polymers : The Suzuki-Miyaura condensation polymerization technique, which utilizes dibromoarene and arylenediboronic acid (ester) with a palladium catalyst, creates high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties. This method allows for the synthesis of polymers contrary to Flory's principle, offering a novel approach to creating materials with specific end-group functionalities (Nojima et al., 2016).

Organic Synthesis and Chemical Reactions

Cross-Coupling Reactions for Unsymmetrical 1,3-Dienes Synthesis : A palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates provides a convenient route to synthesize 1-alkenylboronic acid pinacol esters. This method facilitates the one-pot synthesis of unsymmetrical 1,3-dienes, expanding the toolbox for organic synthesis and molecular engineering (Takagi et al., 2002).

Phosphorescence Properties of Arylboronic Esters : Research has unveiled that simple arylboronic esters, including phenylboronic acid pinacol esters, exhibit long-lived room-temperature phosphorescence in the solid state. This finding challenges the traditional requirement for heavy atoms or carbonyl groups in phosphorescent organic molecules, suggesting new possibilities for material science and optoelectronic applications (Shoji et al., 2017).

Radiofluorination Efficiency Enhancement : The addition of pyridine in copper-mediated radiofluorination of aryl pinacol boronates significantly improves the radiochemical yields. This advancement has implications for the development of new methods for introducing fluorine-18 into substrates, critical for the production of radiotracers for PET imaging (Antuganov et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF2O3/c1-6-18-11-8-9(7-10(16)12(11)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWVZUMMBQYGRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501147537 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501147537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-90-9 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501147537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6416535.png)

![Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96%](/img/structure/B6416546.png)